5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further connected to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a salt, followed by cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol group is converted to the desired amine through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazoles.
Scientific Research Applications
5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the chlorophenoxypropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
87527-42-2 |
---|---|
Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
5-[3-(4-chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3OS/c12-8-3-5-9(6-4-8)16-7-1-2-10-14-15-11(13)17-10/h3-6H,1-2,7H2,(H2,13,15) |
InChI Key |
SOIQMZOUWAFIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.